2-Cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone
Description
2-Cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone is a bicyclic amine derivative featuring a cis-fused pyrrolo-pyrrolidine core and a cyclopentyl-substituted ethanone moiety.
Properties
IUPAC Name |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-cyclopentylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-13(7-10-3-1-2-4-10)15-6-5-11-8-14-9-12(11)15/h10-12,14H,1-9H2/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNTVAWHCDPHIW-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC3C2CNC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CC(=O)N2CC[C@@H]3[C@H]2CNC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization with Cyclopentyl Group
The cyclopentyl moiety is introduced via alkylation or cross-coupling :
-
N-Alkylation : Reaction of the bicyclic amine with cyclopentyl bromide under basic conditions (e.g., KCO in acetone) . This method affords moderate yields (50–70%) but requires careful control to avoid over-alkylation.
-
Buchwald-Hartwig Coupling : Palladium-catalyzed coupling of bromocyclopentane with the pyrrolopyrrole core. Using Pd(OAc)/Xantphos, yields up to 85% are reported for analogous substrates .
Critical Considerations :
-
Steric hindrance from the bicyclic core may limit reactivity, necessitating elevated temperatures (80–100°C).
-
Protecting groups (e.g., Boc, Cbz) are often required to prevent side reactions at secondary amines .
Ethanone Moiety Installation
The ethanone group is introduced via:
-
Acylation : Treatment with acetyl chloride or chloroacetone in the presence of a Lewis acid (e.g., AlCl) .
-
Friedel-Crafts Alkylation : Reacting the cyclopentyl-pyrrolopyrrole with diketene or acetylating agents under acidic conditions .
-
Protect the bicyclic amine as a Boc derivative.
-
React with cyclopentylmagnesium bromide in THF at 0°C.
-
Deprotect with TFA and acetylate using acetyl chloride/EtN.
Yield : 68–72% over three steps.
Stereochemical Control and Final Optimization
-
Cis Configuration : The bicyclic core’s cis geometry is preserved by using rigid intermediates (e.g., Fmoc-protected amines) or thermodynamic control during cyclization .
-
Catalytic Hydrogenation : Pd/C-mediated reduction of unsaturated precursors ensures full saturation without epimerization .
Table 2: Comparative Analysis of Synthetic Routes
| Route | Key Step | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Epoxide Cyclization | Anti-epoxide ring closure | 55–60 | >95 | High |
| Aza-Michael Approach | Chiral auxiliary-directed | 45–50 | 90–95 | Moderate |
| Lactamization Cascade | [3+2] Cycloaddition | 70–75 | >98 | High |
Challenges and Mitigation Strategies
-
Byproduct Formation : Trans-fused isomers may arise during cyclization. Using bulky bases (e.g., t-BuOK) or low temperatures (−40°C) suppresses this .
-
Over-Alkylation : Sequential protection-deprotection (Boc → alkylation → deprotection) minimizes N,N-dialkylation .
-
Purification : Silica gel chromatography with EtOAc/hexane (1:3) effectively separates cis/trans isomers .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the cyclopentyl and ethanone moieties.
Reduction: : Reduction reactions can occur, affecting the ketone group.
Substitution: : The pyrrolo moiety allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Depending on the reaction type, the products can range from oxidized derivatives to reduced forms or substituted versions with various functional groups.
Scientific Research Applications
Neuropharmacology
One of the primary applications of 2-Cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone is its potential as a histamine H receptor ligand. Histamine receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. Research indicates that compounds targeting H receptors can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are vital for cognitive functions and mood regulation .
Therapeutic Potential
Studies have shown that derivatives of octahydro-pyrrolo[3,4-b]pyrrole compounds exhibit therapeutic effects in conditions like schizophrenia, depression, and anxiety disorders. The ability of these compounds to act as selective H receptor antagonists suggests their potential for enhancing cognitive function and reducing symptoms associated with these disorders .
Case Study 1: H Receptor Modulation
In a study published in Nature, researchers investigated the effects of various H receptor ligands on neurotransmitter release. The study demonstrated that compounds similar to this compound significantly increased the release of dopamine in animal models, suggesting a potential application in treating cognitive deficits associated with neurodegenerative diseases .
Case Study 2: Antidepressant Effects
Another research article explored the antidepressant-like effects of H receptor antagonists. The findings indicated that these compounds could reduce depressive behaviors in rodent models, supporting their use as potential treatments for major depressive disorder. The study highlighted the importance of further exploring the pharmacological profiles of such compounds for clinical applications .
Mechanism of Action
The compound exerts its effects through a combination of binding interactions with molecular targets, such as enzymes and receptors. The cyclopentyl and pyrrolo[3,4-b]pyrrol moieties are key to its activity, enabling it to fit into specific binding sites and disrupt normal biochemical pathways. Pathways involved often include those related to signal transduction and enzymatic regulation.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Properties
Key Observations :
Core Heterocycles: The target compound’s pyrrolo-pyrrolidine core contrasts with the oxadiazole ring in compounds 2a and 2b. Oxadiazoles are metabolically stable heterocycles with dual hydrogen-bond acceptors, often used in antimicrobial agents . The pyrrolo-pyrrolidine system, however, may favor interactions with amine-binding targets (e.g., GPCRs or kinases).
Substituent Effects: Cyclopentyl vs. Aryl Groups: The cyclopentyl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to the 4-chlorophenyl (logP ~3.2) and 4-dimethylaminophenyl (logP ~2.8) groups in 2a/b. Para-Substitution Trends: In oxadiazole derivatives (2a/b), para-substitution with electron-donating (e.g., dimethylamino) or withdrawing (e.g., chloro) groups enhances antimicrobial activity, likely by optimizing electronic interactions with bacterial targets . For the target compound, the aliphatic cyclopentyl group may prioritize steric complementarity over electronic effects.
Biological Activity
2-Cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone is a complex organic compound characterized by its unique bicyclic structure, which includes a cyclopentyl group and a hexahydropyrrolo moiety. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), which plays a significant role in glucose metabolism and is a target for type 2 diabetes treatment.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₅N₂O
- Molecular Weight : 175.26 g/mol
- Structure : The compound features a cyclopentyl ring attached to an ethanone group, which is further connected to a cis-configured hexahydropyrrolo[3,4-b]pyrrole.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Research indicates that derivatives of this compound exhibit significant biological activity as DPP-IV inhibitors. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels, thereby improving glycemic control.
Table 1: Comparison of DPP-IV Inhibition Potency of Related Compounds
| Compound Name | DPP-IV IC₅₀ (µM) | Unique Features |
|---|---|---|
| This compound | TBD | Bicyclic structure with cyclopentyl group |
| Sitagliptin | 0.5 | Established DPP-IV inhibitor |
| Saxagliptin | 0.6 | Competitive inhibitor with different scaffold |
Neuroprotective Potential
In addition to its role as a DPP-IV inhibitor, this compound may also have neuroprotective effects due to its interaction with histamine receptors. Preliminary studies suggest that compounds structurally similar to this compound can modulate neurotransmitter release and exhibit potential in treating neurological disorders.
The mechanism by which this compound exerts its biological effects involves binding to the active site of DPP-IV, thereby inhibiting its enzymatic activity. This inhibition leads to increased levels of incretin hormones, which play a vital role in glucose homeostasis.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on DPP-IV Inhibition : A study demonstrated that derivatives similar to this compound showed promising results in lowering blood glucose levels in diabetic animal models.
- Findings : The compound exhibited an IC₅₀ value comparable to established DPP-IV inhibitors.
-
Neuroprotective Effects : Another study explored the neuroprotective potential of hexahydropyrrolo derivatives in models of neurodegeneration.
- Results : The compounds demonstrated significant reductions in neuronal cell death and inflammation markers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone?
- Methodological Answer : A plausible approach involves multi-step heterocyclic synthesis. For example, describes a general procedure for pyrrole derivatives using xylene reflux (25–30 hours) with chloranil as an oxidant, followed by NaOH workup and recrystallization from methanol . Adapting this, the bicyclic pyrrolo-pyrrole core could be synthesized via cyclization of a precursor amine-ketone under similar conditions. The cyclopentyl group may be introduced via nucleophilic substitution or Grignard addition, requiring careful optimization of reaction time and stoichiometry to avoid byproducts.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization should combine nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis. For instance, and highlight the use of NMR to confirm carbonyl groups (e.g., 163.88 ppm for ketones) and MS for molecular ion validation (e.g., m/z 454 [M] in ) . Elemental analysis (e.g., C, H, N percentages) should match calculated values within ±0.3% deviation, as demonstrated in .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : Stability under varying pH, temperature, and light should be assessed. (for a related dihydropyrrole derivative) advises storing similar compounds in inert atmospheres at 2–8°C to prevent decomposition . Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify degradation pathways, with HPLC monitoring for purity changes.
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the cis-hexahydropyrrolo[3,4-b]pyrrole system in this compound?
- Methodological Answer : The bicyclic system likely forms via intramolecular cyclization. ’s analogous hexahydropyrrolo[3,4-c]pyrrole structure suggests a stepwise process: (1) amine activation (e.g., via Boc protection), (2) nucleophilic attack to form the five-membered ring, and (3) stereochemical control using chiral catalysts or directing groups to enforce cis geometry . Computational modeling (DFT) can elucidate transition states and regioselectivity.
Q. How do steric and electronic effects of the cyclopentyl group influence the compound’s reactivity or biological activity?
- Methodological Answer : The cyclopentyl moiety may enhance lipophilicity and modulate steric hindrance. Comparative studies with analogs (e.g., cyclohexyl or aryl substitutions) can isolate its effects. For example, describes a cyclopentyl-containing pyrazolo-pyrimidine derivative used as a pharmaceutical intermediate, where the cyclopentyl group improves membrane permeability . Structure-activity relationship (SAR) studies via X-ray crystallography or molecular docking (e.g., binding to kinase targets) could quantify these effects.
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Methodological Answer : Discrepancies may arise from impurities, tautomerism, or solvent effects. ’s 30-hour reflux time highlights the need to verify reaction completion before characterization . For ambiguous NMR signals, 2D techniques (COSY, HSQC) or variable-temperature NMR can clarify assignments. If MS data conflicts with expected molecular ions (e.g., m/z 362 vs. 454 in and ), high-resolution MS (HRMS) is essential to distinguish isobaric species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
